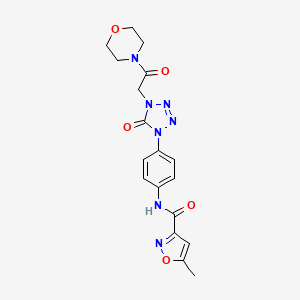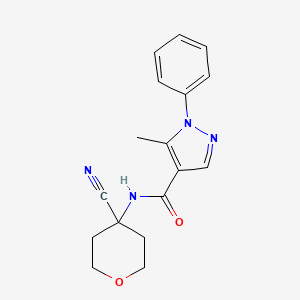
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate” is a synthetic compound that has gained significant attention in various fields of research due to its unique properties and potential applications . It is a complex molecule with a molecular formula of C25H28N2O4S and a molecular weight of 452.57.
Synthesis Analysis
The synthesis of such compounds often involves the introduction of various bio-relevant functional groups. A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a sulfonyl group attached to a 3,4-dimethylphenyl group, which is further attached to a quinolin-4-yl group. This quinolin-4-yl group is connected to a piperidine-4-carboxylate group via a methoxy bridge.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. One of the key steps is the ring cleavage methodology reaction, which allows the selective introduction of multiple functional groups .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
A key synthetic application of compounds related to Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate is in the development of potent broad-spectrum antibacterial agents. For example, Hashimoto et al. (2007) describe the practical synthesis of a structurally related sulfone, which is a crucial intermediate in creating antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).
Antibacterial Applications
Compounds related to this compound have shown promise in antibacterial applications. Goueffon et al. (1981) explored a compound with a similar structure, which demonstrated broad antibacterial activity in experimental infections (Goueffon et al., 1981).
Synthesis of Piperidine Derivatives
Piperidine derivatives, closely related to the compound , have been synthesized for various applications, including as potential anticancer agents. Rehman et al. (2018) detail the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated for their anticancer potential (Rehman et al., 2018).
Development of Central Nervous System Active Compounds
This compound-related compounds have been investigated for their potential effects on the central nervous system. Hung et al. (1985) synthesized various derivatives, noting their impact on motor control in mice, although they were found to be relatively toxic (Hung et al., 1985).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-5-33-26(29)19-10-12-28(13-11-19)25-22-15-20(32-4)7-9-23(22)27-16-24(25)34(30,31)21-8-6-17(2)18(3)14-21/h6-9,14-16,19H,5,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGILZWIXQDOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B2415021.png)

![4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2415024.png)
![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415025.png)


![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B2415029.png)


![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)